4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a dioxaborolane ring, a nitro group, and a tetrahydro-2H-pyran-4-ylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dioxaborolane ring and the introduction of the nitro and tetrahydro-2H-pyran-4-ylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar structure but lacks the nitro group.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the tetrahydro-2H-pyran-4-ylmethoxy substituent, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H26BNO6 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-4-(oxan-4-ylmethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BNO6/c1-17(2)18(3,4)26-19(25-17)14-5-6-16(15(11-14)20(21)22)24-12-13-7-9-23-10-8-13/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI Key |
MTMDMXDXLLLTAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.